![molecular formula C18H26ClN3O B1632687 (R)-Hydroxychloroquine CAS No. 137433-23-9](/img/structure/B1632687.png)
(R)-Hydroxychloroquine
Overview
Description
(R)-Hydroxychloroquine (HCQ) is an antimalarial drug that has been used in the treatment of malaria, systemic lupus erythematosus, and rheumatoid arthritis since the 1950s. It is a synthetic derivative of the natural antimalarial drug chloroquine and is structurally related to quinine. HCQ has been studied extensively for its potential therapeutic effects and has proven to be an effective antimalarial drug. In recent years, HCQ has been studied for its potential use in the treatment of other diseases, such as cancer, HIV/AIDS, and Alzheimer’s disease.
Scientific Research Applications
Pharmacokinetics and Chemoprophylaxis
Hydroxychloroquine (HCQ) has been studied for its pharmacokinetics and its application as chemoprophylaxis against malaria, particularly Plasmodium vivax. Research indicates that the pharmacokinetics of HCQ involve a two-compartment model with first-order absorption, highlighting its role in preventing vivax malaria. This study suggests a significant link between plasma concentrations of HCQ and the prophylactic effectiveness against malaria, pointing to its critical application in malaria-endemic regions (Hyeong-Seok Lim et al., 2009).
Rheumatoid Arthritis and Systemic Lupus Erythematosus
HCQ is also utilized in the management of autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). It shows beneficial effects beyond its anti-inflammatory role, including favorable impacts on glucose control and lipid profiles. This application is particularly relevant for patients with type 1 diabetes, illustrating HCQ's metabolic effects which may provide an additional rationale for its use in conditions associated with elevated cardiovascular risk (M. Hage et al., 2014).
Cardiac Safety
While the focus on HCQ's applications in systemic diseases is widespread, its safety, particularly regarding cardiac health, has been a point of contention. Studies reveal that HCQ does not increase the risk of cardiac arrhythmia in patients with rheumatic conditions. This finding is essential for clinicians considering HCQ for patients with RA, SLE, or Sjögren’s syndrome, balancing the therapeutic benefits against potential safety concerns (C. Lo et al., 2021).
Pregnancy and Rheumatic Diseases
The safety of HCQ during pregnancy has been explored, particularly its effects on infants born to mothers with rheumatic diseases. A study showed that HCQ treatment during gestation and lactation appears safe, with no significant congenital malformations or neonatal infections detected. This application underscores HCQ's role in managing pregnant patients with autoimmune diseases, ensuring maternal disease control without compromising fetal safety (M. Motta et al., 2005).
properties
IUPAC Name |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGPRMXLTPCZ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160180 | |
Record name | Hydroxychloroquine, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Hydroxychloroquine | |
CAS RN |
137433-23-9 | |
Record name | (R)-Hydroxychloroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137433-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxychloroquine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxychloroquine, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYCHLOROQUINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the enantioselective disposition of hydroxychloroquine manifest in patients with rheumatoid arthritis?
A1: Research indicates that (R)-hydroxychloroquine exhibits higher blood concentrations compared to its (S)-enantiomer in patients with rheumatoid arthritis after administration of the racemic mixture. [, ] This difference is attributed to enantioselective metabolism and renal clearance, rather than stereoselectivity in absorption and distribution. [] Studies show a two to three-fold variability in enantiomeric ratios between individuals. [] While both enantiomers show higher blood concentrations in patients with less active disease, further research is needed to determine the specific concentration-effect relationship of each enantiomer. []
Q2: Is there evidence of stereoselective interaction with drug targets between (R)-hydroxychloroquine and (S)-hydroxychloroquine?
A2: While definitive conclusions require further investigation, preliminary research suggests potential stereoselective affinity of the (S)-enantiomer of a chloroquine analog, (S)-chlorochloroquine, for the PGF2α receptor in the mouse ileum. [, ] This observation highlights the possibility of targeted molecular manipulation to enhance the selectivity of biological activity in future drug design.
Q3: How do the pharmacokinetic properties of (R)-hydroxychloroquine and (S)-hydroxychloroquine differ?
A3: Studies reveal that (R)-hydroxychloroquine consistently exhibits higher blood concentrations compared to (S)-hydroxychloroquine after both oral and intravenous administration of the racemate. [] While both enantiomers demonstrate similar absorption rates and fractions absorbed, suggesting no enantioselectivity in absorption, their elimination pathways differ. [] Specifically, (S)-hydroxychloroquine displays a significantly higher renal clearance rate from the blood than (R)-hydroxychloroquine, contributing to its faster elimination and lower overall exposure. []
Q4: Are there differences in how (R)-chloroquine and (S)-chloroquine, as well as (R)-hydroxychloroquine and (S)-hydroxychloroquine, interact with the angiotensin-converting enzyme 2 (ACE2) receptor?
A4: Research employing high-expression ACE2 cell membrane chromatography reveals distinct binding affinities of chloroquine and hydroxychloroquine enantiomers to the ACE2 receptor. [] Notably, (R)-chloroquine demonstrates superior binding compared to (S)-chloroquine and the racemate. Conversely, (S)-hydroxychloroquine exhibits higher affinity for the ACE2 receptor than (R)-hydroxychloroquine and the racemate. [] These findings suggest the potential for enantiomer-specific interactions with the ACE2 receptor, warranting further investigation into their implications for therapeutic efficacy and potential side effects.
Q5: What analytical methods are employed for the separation and quantification of hydroxychloroquine enantiomers?
A5: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases, particularly amylose tris (3,5-dimethyl phenyl carbamate)-based columns, has proven effective in separating and quantifying hydroxychloroquine enantiomers. [] This method, coupled with molecular docking simulations predicting the elution order based on binding interactions, offers a robust approach for studying the pharmacokinetics and pharmacodynamics of individual enantiomers. []
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